

# A Head-to-Head Comparison of Novel URAT1 Inhibitors in Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The landscape of hyperuricemia and gout treatment is evolving, with a significant focus on the development of novel and selective uric acid transporter 1 (URAT1) inhibitors. URAT1 is a key transporter in the renal proximal tubule, responsible for the majority of uric acid reabsorption.[1] Its inhibition presents a promising strategy to increase uric acid excretion and lower serum uric acid (sUA) levels.[2][3] This guide provides an objective, data-driven comparison of several promising novel URAT1 inhibitors currently in various stages of development, offering a valuable resource for researchers and drug development professionals in the field.

# **Quantitative Comparison of Novel URAT1 Inhibitors**

The following tables summarize the available quantitative data on the in vitro potency and clinical efficacy of selected novel URAT1 inhibitors.

Table 1: In Vitro Potency and Selectivity of Novel URAT1 Inhibitors



| Compound                  | Target(s)       | IC50 (μM)<br>vs. URAT1                                            | IC50 (μM)<br>vs. Other<br>Transporter<br>s | Selectivity<br>for URAT1 | Reference(s<br>) |
|---------------------------|-----------------|-------------------------------------------------------------------|--------------------------------------------|--------------------------|------------------|
| Dotinurad                 | URAT1           | 0.0372                                                            | ABCG2: 4.16,<br>OAT1: 4.08,<br>OAT3: 1.32  | High                     | [4][5]           |
| Ruzinurad<br>(SHR4640)    | URAT1           | Stated to be<br>more potent<br>and selective<br>than<br>Lesinurad | Not specified                              | High                     | [6]              |
| Pozdeutinura<br>d (AR882) | URAT1           | Not specified                                                     | Not specified                              | Selective                | [7]              |
| Verinurad<br>(RDEA3170)   | URAT1           | Not specified                                                     | Not specified                              | Selective                | [8][9]           |
| CDER167                   | URAT1,<br>GLUT9 | 2.08 ± 0.31                                                       | GLUT9:<br>91.55 ± 15.28                    | Dual Inhibitor           | [10][11]         |

Table 2: Clinical Efficacy of Novel URAT1 Inhibitors (Phase 2 & 3 Data)



| Compoun<br>d                 | Study<br>Phase | Dose(s)               | Comparat<br>or(s)                                   | Key<br>Efficacy<br>Endpoint(<br>s)                                        | Result(s)                                                                                                                       | Referenc<br>e(s) |
|------------------------------|----------------|-----------------------|-----------------------------------------------------|---------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------|------------------|
| Dotinurad                    | Phase 3        | 2 mg/day,<br>4 mg/day | Febuxostat<br>40 mg/day,<br>Benzbroma<br>rone 50 mg | % of patients with sUA ≤6.0 mg/dL at week 24; % change in sUA             | 73.6% with<br>4 mg/day<br>vs. 38.1%<br>with<br>Febuxostat<br>. Non-<br>inferior to<br>Benzbroma<br>rone in<br>sUA<br>reduction. | [3][12][13]      |
| Pozdeutinu<br>rad<br>(AR882) | Phase 2        | 50 mg, 75<br>mg       | Allopurinol                                         | % of patients with sUA <6, <5, <4, <3 mg/dL at 12 weeks; Tophi resolution | 75 mg: 89% <6 mg/dL, 82% <5 mg/dL, 63% <4 mg/dL, 29% <3 mg/dL. Significant tophi resolution observed.                           | [1][7][14]       |
| Ruzinurad<br>(SHR4640)       | Phase 2        | 5 mg, 10<br>mg        | Placebo,<br>Benzbroma<br>rone                       | % of patients with sUA ≤360 µmol/L at week 5                              | 5 mg:<br>32.5%, 10<br>mg: 72.5%<br>vs. 0% for<br>placebo.                                                                       | [15]             |



| Verinurad<br>(RDEA317<br>0) | Phase 2a                 | 2.5-20 mg<br>(with<br>Allopurinol<br>300 mg) | Allopurinol<br>300 mg,<br>600 mg | Maximal %<br>decrease<br>in sUA<br>from<br>baseline                       | Dose- dependent decrease in sUA. Verinurad ≥5 mg + Allopurinol 300 mg showed greater sUA reduction than Allopurinor 600 mg alone. | [8]      |
|-----------------------------|--------------------------|----------------------------------------------|----------------------------------|---------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------|----------|
| CDER167                     | Preclinical<br>(in vivo) | 10<br>mg/kg/day                              | RDEA3170<br>20<br>mg/kg/day      | Reduction in blood uric acid and promotion of urinary uric acid excretion | More effective in lowering blood uric acid and promoting excretion than RDEA3170 in a hyperurice mic mouse model.                 | [10][11] |

# **Signaling Pathways and Experimental Workflows**

To provide a clearer understanding of the mechanism of action and the evaluation process for these inhibitors, the following diagrams illustrate the URAT1 signaling pathway and a typical experimental workflow.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. arthrosi.com [arthrosi.com]
- 2. maxproventures.com [maxproventures.com]
- 3. Dotinurad Outperforms Febuxostat in Lowering Uric Acid Levels in Chinese Gout Patients: Phase 3 Trial [medicaldialogues.in]
- 4. Pharmacological Evaluation of Dotinurad, a Selective Urate Reabsorption Inhibitor -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Pharmacological Evaluation of Dotinurad, a Selective Urate Reabsorption Inhibitor |
   Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of Pozdeutinurad (AR882) in Treatment Naïve and Suboptimally Treated Gouty Arthritis with Tophi - ACR Meeting Abstracts [acrabstracts.org]
- 8. AB0880 Pharmacodynamic effects and safety of verinurad (RDEA3170) in combination with allopurinol versus allopurinol alone in adults with gout: a phase 2a, open-label study | Annals of the Rheumatic Diseases [ard.bmj.com]
- 9. Intensive Uric Acid Lowering with Verinurad and Febuxostat in Patients with Albuminuria [astrazenecaclinicaltrials.com]
- 10. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of Dotinurad Versus Febuxostat for the Treatment of Gout: A Randomized, Multicenter, Double-Blind, Phase 3 Trial in China PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dotinurad versus benzbromarone in Japanese hyperuricemic patient with or without gout: a randomized, double-blind, parallel-group, phase 3 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. vivaventuresbiotech.com [vivaventuresbiotech.com]
- 15. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Novel URAT1 Inhibitors in Development]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b8498182#head-to-head-comparison-of-novel-urat1-inhibitors-in-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com